Cas no 2680738-15-0 (3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid)

3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28297537
- 3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid
- 2680738-15-0
- 3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid
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- インチ: 1S/C18H21N3O4/c1-12-8-9-19-16(20-12)21(17(24)25-18(2,3)4)11-13-6-5-7-14(10-13)15(22)23/h5-10H,11H2,1-4H3,(H,22,23)
- InChIKey: TYGLDQRFMPODSX-UHFFFAOYSA-N
- SMILES: O(C(N(C1N=CC=C(C)N=1)CC1C=CC=C(C(=O)O)C=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 343.15320616g/mol
- 同位素质量: 343.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 92.6Ų
3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297537-0.05g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28297537-0.5g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28297537-2.5g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28297537-1.0g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28297537-1g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 1g |
$971.0 | 2023-09-07 | ||
Enamine | EN300-28297537-5.0g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28297537-5g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 5g |
$2816.0 | 2023-09-07 | ||
Enamine | EN300-28297537-10.0g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28297537-0.1g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28297537-0.25g |
3-({[(tert-butoxy)carbonyl](4-methylpyrimidin-2-yl)amino}methyl)benzoic acid |
2680738-15-0 | 95.0% | 0.25g |
$893.0 | 2025-03-19 |
3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acidに関する追加情報
3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid: A Comprehensive Overview
The compound with CAS No. 2680738-15-0, known as 3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzoic acid moiety, a tert-butoxy carbonyl group, and a 4-methylpyrimidine ring. The integration of these functional groups makes it a versatile molecule with unique properties and applications.
Benzoic acid is a fundamental aromatic carboxylic acid that serves as the backbone of this compound. Its presence contributes to the molecule's stability and reactivity. The tert-butoxy carbonyl (Boc) group is a well-known protecting group in organic synthesis, often used to safeguard amine functionalities during chemical transformations. In this compound, the Boc group is attached to an amino group, which is further connected to a 4-methylpyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that are widely studied due to their biological activities and roles in nucleic acids.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The synthesis of 3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid involves multi-step processes, including nucleophilic substitutions, coupling reactions, and protection/deprotection strategies. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications.
The pharmacological properties of this compound have garnered significant attention in the scientific community. Studies have demonstrated its potential as a lead molecule in drug discovery programs targeting various diseases. For instance, its ability to modulate specific enzyme activities or interact with cellular receptors makes it a promising candidate for therapeutic interventions. Moreover, the 4-methylpyrimidine moiety has been implicated in anti-inflammatory and anticancer activities, further enhancing the compound's biomedical relevance.
In addition to its pharmacological applications, this compound finds utility in materials science. Its unique structure allows for the development of novel materials with tailored properties, such as improved mechanical strength or enhanced thermal stability. Researchers are actively exploring its potential in polymer chemistry and nanotechnology, where it could serve as a building block for advanced materials.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of such molecules becomes crucial. Preliminary studies suggest that 3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid exhibits moderate biodegradability under specific conditions, which aligns with current green chemistry principles.
In conclusion, CAS No. 2680738-15-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure, derived from the integration of benzoic acid, tert-butoxy carbonyl, and 4-methylpyrimidine groups, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of science and technology.
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